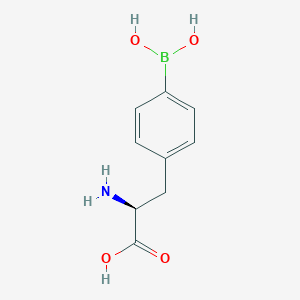

4-Borono-L-phenylalanine

描述

Borofalan (10B) is a boronated phenylalanine compound developed by Stella Pharma. It is primarily used in boron neutron capture therapy (BNCT) for the treatment of unresectable, locally advanced, or recurrent head and neck cancer . Borofalan (10B) itself does not inhibit tumor growth but becomes effective when used in conjunction with neutron irradiation, where it releases alpha particles and lithium nuclei that have cell-killing effects .

准备方法

合成路线和反应条件: 硼非拉烷 (10B) 是以(S)-4-碘苯丙氨酸为原料合成的。合成过程包括几个步骤:

Boc 保护: (S)-4-碘苯丙氨酸用叔丁氧羰基 (Boc) 基团保护,形成(S)-N-Boc-4-碘苯丙氨酸。

硼化: 受保护的化合物进行金属-卤素交换,然后用三丁基硼酸酯淬灭。

Boc 脱保护: 移除 Boc 基团,得到硼非拉烷 (10B).

工业生产方法: 硼非拉烷 (10B) 的工业生产遵循类似的合成路线,但规模更大,以满足监管标准并确保一致的质量和产率 .

化学反应分析

反应类型: 硼非拉烷 (10B) 主要发生中子俘获反应。 当暴露于中子照射下,硼非拉烷 (10B) 会吸收中子并释放短程α粒子 和锂核。

常用试剂和条件:

中子照射: 反应的主要条件是存在中子源。

主要产物:

α粒子: 这些是高能粒子,会造成局部的细胞损伤。

科学研究应用

Boron Neutron Capture Therapy (BNCT)

Overview of BNCT

BNCT is a targeted cancer treatment that utilizes the unique properties of boron isotopes to selectively destroy cancer cells. When exposed to thermal neutrons, boron-10 (^10B) undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which are lethal to nearby cells. BPA serves as a carrier for ^10B, facilitating its delivery to tumor cells.

Clinical Applications

BPA has been extensively studied in clinical trials for various cancers, particularly those with overexpressed L-type amino acid transporters (LAT-1), which enhance the uptake of BPA by tumor cells. Studies have demonstrated that preloading with other amino acids like L-tyrosine can significantly increase BPA uptake in cancerous cell lines, enhancing its therapeutic efficacy .

Case Study: A549 and V79-4 Cell Lines

A recent investigation explored the effects of L-phenylalanine and L-tyrosine preloading on BPA uptake in A549 (non-small cell lung carcinoma) and V79-4 (normal fibroblast) cell lines. The study found that L-tyrosine preloading increased BPA uptake by 1.24 ± 0.47-fold in A549 cells and by 2.04 ± 0.74-fold in V79-4 cells . This suggests that amino acid preloading strategies could optimize BPA delivery for enhanced therapeutic outcomes.

Imaging Applications

Positron Emission Tomography (PET)

BPA has also been utilized in PET imaging to monitor its distribution and pharmacokinetics in vivo. The derivative compound 4-borono-2-[^18F]fluoro-L-phenylalanine (^18F-FBPA) has been developed to visualize tumor uptake of boron in various animal models, showing higher accumulation in melanoma compared to non-melanoma tumors . This imaging capability is crucial for assessing the effectiveness of BNCT treatments.

Biodistribution Studies

Research involving biodistribution studies using small animal PET/CT has shown promising results in understanding how BPA accumulates in different tumor types. These studies are essential for optimizing BNCT protocols and improving patient outcomes .

Material Science Innovations

Molecularly Imprinted Polymers (MIPs)

Recent advancements have led to the development of molecularly imprinted polymers specifically designed for BPA. These MIPs exhibit high specificity and binding capacity towards BPA, making them potential candidates for drug delivery systems . The ability to control the release of BPA from these polymers could enhance its therapeutic applications while minimizing systemic toxicity.

Summary Table: Applications of 4-Borono-L-phenylalanine

| Application Area | Description | Key Findings |

|---|---|---|

| BNCT | Targeted cancer therapy using boron isotopes | Enhanced uptake with amino acid preloading; effective against LAT-1 overexpressing tumors |

| Imaging | PET imaging for tracking BPA distribution | Higher accumulation in melanoma; aids in evaluating BNCT efficacy |

| Material Science | Development of MIPs for controlled drug delivery | High specificity for BPA; potential for reduced systemic toxicity |

作用机制

硼非拉烷 (10B) 主要通过 L 型氨基酸转运蛋白-1 (LAT-1) 被肿瘤细胞吸收,LAT-1 在各种癌细胞中高度表达 。在中子照射后,硼非拉烷 (10B) 俘获中子并发生核反应,释放α粒子和锂核。这些粒子会造成局部肿瘤细胞损伤,导致细胞死亡,同时保护相邻正常组织 .

类似化合物:

L-4-硼苯丙氨酸 (BPA): 另一种用于 BNCT 的硼化化合物。

硼酸钠 (BSH): 一种用于 BNCT 治疗脑肿瘤的硼化合物.

硼非拉烷 (10B) 的独特性:

选择性摄取: 由于 LAT-1 转运蛋白的存在,硼非拉烷 (10B) 对肿瘤细胞具有高亲和力,使其具有高度选择性.

对多种癌症有效: 它在治疗头颈癌、恶性黑色素瘤和其他肿瘤方面显示出疗效

增强的细胞杀伤作用: 中子俘获期间释放的α粒子和锂核的组合提供了强大的细胞杀伤作用。

硼非拉烷 (10B) 代表了靶向癌症治疗的重大进展,为难治性肿瘤患者提供了高度选择性和有效的治疗方案。

相似化合物的比较

L-4-Boronophenylalanine (BPA): Another boronated compound used in BNCT.

Sodium Borocaptate (BSH): A boron compound used in BNCT for brain tumors.

Uniqueness of Borofalan (10B):

Selective Uptake: Borofalan (10B) has a high affinity for tumor cells due to the LAT-1 transporter, making it highly selective.

Effective in Various Cancers: It has shown efficacy in treating head and neck cancers, malignant melanoma, and other tumors

Enhanced Cell-Killing Effects: The combination of alpha particles and lithium nuclei released during neutron capture provides potent cell-killing effects.

Borofalan (10B) represents a significant advancement in targeted cancer therapy, offering a highly selective and effective treatment option for patients with difficult-to-treat tumors.

生物活性

4-Borono-L-phenylalanine (BPA) is a compound that has garnered significant attention in the field of cancer therapy, particularly in boron neutron capture therapy (BNCT). This article explores the biological activity of BPA, focusing on its mechanisms of action, cellular uptake, and clinical applications, supported by research findings and case studies.

Overview of this compound

BPA is a derivative of the amino acid phenylalanine, where a boron atom is incorporated into the structure. This modification enhances its utility in BNCT, a targeted cancer treatment modality that exploits the high neutron capture cross-section of boron-10 (B) to selectively destroy cancer cells while sparing surrounding healthy tissue.

The primary mechanism by which BPA exerts its biological effects is through selective uptake by tumor cells via L-type amino acid transporters, particularly LAT1 (SLC7A5). This transporter is often overexpressed in various cancers, facilitating the preferential accumulation of BPA in malignant tissues.

Key Mechanisms:

- Selective Uptake : BPA is preferentially taken up by tumor cells over normal cells due to LAT1 expression.

- Boron Neutron Capture : Upon irradiation with thermal neutrons, B in BPA undergoes nuclear reactions that release high-energy alpha particles and lithium nuclei, leading to localized cell death.

Cellular Uptake Studies

Recent studies have focused on enhancing the uptake of BPA in cancer cells through pre-treatment strategies. For instance, preloading with L-tyrosine significantly increased BPA uptake in various cell lines:

| Cell Line | Pre-treatment | Increase in BPA Uptake |

|---|---|---|

| A549 (Lung Cancer) | L-Tyrosine | 1.24 ± 0.47-fold (p = 0.028) |

| V79-4 (Fibroblast) | L-Tyrosine | 2.04 ± 0.74-fold (p = 0.000066) |

| V79-4 (Fibroblast) | L-Phenylalanine | 1.46 ± 0.06-fold (p = 0.000016) |

These findings suggest that amino acid preloading can significantly enhance the therapeutic efficacy of BPA by increasing its intracellular concentration .

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have shown that BPA can be administered via different routes, including bolus injection and continuous intravenous infusion. Research indicates that both methods lead to substantial accumulation of BPA in tumor tissues:

- Bolus Injection : Rapid initial uptake observed in heart, kidney, and liver.

- Continuous Infusion : Sustained uptake in tumors over time.

A biodistribution analysis revealed boron concentrations in tumors ranging from 7.83 to 16.54 ppm, which correlated with tumor uptake measurements .

Clinical Applications and Case Studies

BPA has been utilized in various clinical trials for treating different types of cancers, particularly malignant melanoma and head and neck cancers. The compound has been marketed under the name Borofalan for clinical use following positive trial outcomes:

- Clinical Trials : Demonstrated efficacy in reducing tumor size with minimal side effects.

- Case Studies : Patients treated with BNCT using BPA showed significant improvements in survival rates compared to traditional therapies.

属性

IUPAC Name |

2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90580-64-6 | |

| Record name | p-Boronophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Boronophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONOPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。